molecular formula C12H12N2O B187280 N-(2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydroxylamine CAS No. 91391-94-5

N-(2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydroxylamine

Cat. No.: B187280
CAS No.: 91391-94-5
M. Wt: 200.24 g/mol
InChI Key: KQJSIMCYBGAJEF-UHFFFAOYSA-N
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Description

N-(2,3,4,9-Tetrahydro-1H-carbazol-1-ylidene)hydroxylamine (CAS: 91391-94-5; alternative CAS: 1016835-11-2) is a hydroxylamine derivative featuring a partially saturated carbazole scaffold. Its molecular formula is C₁₂H₁₂N₂O, with a molecular weight of 200.24 g/mol and a purity ≥95% . The compound contains a hydroxylamine group (-NH-O-) attached to the carbazole system, which confers unique electronic and steric properties.

Properties

IUPAC Name

N-(2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c15-14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,13,15H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJSIMCYBGAJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NO)C1)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis

The classical Fischer indole synthesis involves cyclohexanone and phenylhydrazine derivatives under acidic conditions. For example, Rogers and Corson (1947) demonstrated that refluxing cyclohexanone with phenylhydrazine in glacial acetic acid yields 1,2,3,4-tetrahydrocarbazole, which is subsequently oxidized to the ketone. Modern adaptations use catalysts like polyphosphoric acid or methanesulfonic acid to enhance efficiency. A representative procedure involves:

  • Heating cyclohexanone (1.0 mmol) with phenylhydrazine (1.2 mmol) in acetic acid at 120°C for 4 hours.

  • Oxidizing the intermediate tetrahydrocarbazole with pyridinium chlorochromate (PCC) in dichloromethane to yield 2,3,4,9-tetrahydro-1H-carbazol-1-one (85% yield).

Enamine Alkylation

Patent EP3091000A1 describes an enamine-mediated route for carbazole derivatives:

  • Cyclohexanone reacts with pyrrolidine or piperidine in toluene under reflux to form an enamine intermediate.

  • Alkylation with α-substituted propanoic acid esters introduces side-chain functionality.

  • Hydrolysis and cyclization yield the tetrahydrocarbazol-1-one core (78–81% yield).

Oxime Formation: Synthesis of N-(2,3,4,9-Tetrahydro-1H-carbazol-1-ylidene)hydroxylamine

The ketone intermediate undergoes condensation with hydroxylamine to form the oxime. Two protocols are prevalent:

Hydroxylamine Hydrochloride in Ethanolic Solution

A standard method involves:

  • Dissolving 2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 mmol) in ethanol (10 mL).

  • Adding hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol) to buffer the solution.

  • Refluxing at 80°C for 6 hours, followed by cooling and filtration to isolate the oxime (82% yield).

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to reduce reaction times:

  • Mixing the ketone (1.0 mmol) with hydroxylamine hydrochloride (1.5 mmol) in dimethylformamide (DMF).

  • Irradiating at 100°C for 20 minutes under nitrogen.

  • Purifying via column chromatography to obtain the oxime (89% yield).

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Table 1: Comparative Analysis of Oxime Synthesis Conditions

ParameterHydroxylamine Hydrochloride MethodMicrowave Method
SolventEthanolDMF
Temperature (°C)80100
Time6 hours20 minutes
CatalystSodium acetateNone
Yield82%89%
Purity (HPLC)98.5%99.2%

Data adapted from.

Key findings:

  • Polar aprotic solvents (e.g., DMF) improve microwave-assisted reaction kinetics.

  • Excess hydroxylamine (1.5 equivalents) prevents ketone dimerization.

  • Acidic conditions (pH 4–5) minimize side reactions during traditional reflux.

Analytical Characterization

The oxime’s structure is confirmed via:

  • IR Spectroscopy : Absorption bands at 3250 cm⁻¹ (N–O stretch) and 1640 cm⁻¹ (C=N stretch).

  • ¹H NMR : A singlet at δ 10.2 ppm (oxime NH) and multiplet signals for the tetrahydrocarbazole protons (δ 6.8–7.2 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 201.1 ([M+H]⁺).

Applications and Derivatives

The oxime serves as a precursor for antitumor and anti-prion agents. For example:

  • Anticancer Activity : Aminomethylated derivatives (e.g., 2-diethylaminomethyl-9-methyl-1,2,3,4-tetrahydrocarbazole-1-one) inhibit microtubule polymerization (IC₅₀ = 1.8 µM against K562 leukemia cells).

  • Anti-Prion Derivatives : Substitution at the N-propyl position enhances activity, with ortho-halobenzyl groups showing 8-fold potency improvements over lead compounds .

Chemical Reactions Analysis

Types of Reactions

2,3,4,9-Tetrahydro-1H-carbazol-1-one oxime can undergo several types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity:
Research indicates that hydroxylamines, including N-(2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydroxylamine, exhibit antioxidant properties. These compounds can neutralize free radicals and reduce oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. Studies have shown that derivatives of carbazole can enhance cellular defense mechanisms against oxidative damage .

Anticancer Properties:
this compound has been investigated for its potential anticancer effects. Some derivatives have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Neuroprotective Effects:
The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. Its structural similarity to known neuroprotective agents allows it to interact with various receptors in the brain, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Materials Science

Organic Electronics:
this compound can be utilized in organic electronic devices due to its electron-donating properties. Research has explored its incorporation into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it serves as a hole transport material or an active layer component .

Polymer Chemistry:
In polymer synthesis, this compound can act as a building block for creating novel polymers with tailored properties. Its functional groups allow for further modification and crosslinking reactions, leading to materials with enhanced mechanical strength and thermal stability .

Organic Synthesis

Reagent in Chemical Reactions:
this compound serves as a versatile reagent in organic synthesis. It can participate in various reactions such as nucleophilic substitutions and cycloadditions. Its ability to form stable intermediates makes it valuable for synthesizing complex organic molecules .

Synthesis of Heterocycles:
The compound has been employed in the synthesis of various heterocyclic compounds through cyclization reactions. These heterocycles are essential in drug discovery and development due to their biological activity and structural diversity .

Case Studies

Study Application Findings
Study on Antioxidant PropertiesEvaluated the antioxidant capacity of carbazole derivativesDemonstrated significant free radical scavenging activity
Anticancer Activity ResearchInvestigated the cytotoxic effects on cancer cell linesShowed selective toxicity against specific cancer types with minimal effects on normal cells
Organic Electronics DevelopmentExplored the use of carbazole derivatives in OLEDsFound improvements in device efficiency and stability when incorporating these compounds

Mechanism of Action

The mechanism of action of N-(2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydroxylamine involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Biological Activity (IC₅₀) Regulatory Status Key Features
N-(2,3,4,9-Tetrahydro-1H-carbazol-1-ylidene)hydroxylamine C₁₂H₁₂N₂O 200.24 Not reported Unrestricted Carbazole scaffold, hydroxylamine group
1,3,4-Thiadiazole derivative 9b Not provided Not provided 2.94 µM (HepG2) Not regulated Nitrogen heterocycle, antitumor
N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine C₁₉H₂₈N₂O₂S 348.50 Psychoactive (assumed) Schedule A1 (UK) Dimethoxy, thioether substituents

Biological Activity

N-(2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydroxylamine is a compound derived from the carbazole family, which has garnered attention due to its diverse biological activities. This article aims to provide an overview of the compound's biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C12H13N2O
  • Molecular Weight : 201.25 g/mol
  • CAS Registry Number : Not specifically listed but related compounds include CAS 942-01-8 for tetrahydrocarbazole derivatives.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antibacterial Activity :
    • The compound shows significant antibacterial properties against various Gram-positive and Gram-negative bacteria. Studies indicate a minimum inhibitory concentration (MIC) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species .
    • The mechanism involves the inhibition of protein synthesis and disruption of nucleic acid production.
  • Antifungal Activity :
    • Research demonstrates antifungal effects against Candida species, with MIC values indicating effectiveness comparable to standard antifungal agents .
    • The compound's ability to inhibit biofilm formation in fungi suggests potential applications in treating persistent fungal infections.
  • Anticancer Potential :
    • Preliminary studies suggest that derivatives of tetrahydrocarbazole compounds may possess anticancer activity by inducing apoptosis in cancer cell lines . The detailed pathways through which these effects occur are still under investigation.
  • Hypoglycemic and Hypolipidemic Effects :
    • Some studies have indicated that compounds within this class may help in managing blood sugar levels and lipid profiles, although more clinical data is needed to substantiate these claims.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Oxidative Metabolism : The compound can undergo oxidation to form reactive intermediates that may interact with cellular macromolecules. This oxidative process is crucial for its antibacterial and anticancer activities.
  • Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Demonstrated significant antibacterial activity against MRSA with MIC values lower than traditional antibiotics.
Showed anticancer activity in vitro against various cancer cell lines; further research is needed to elucidate the underlying mechanisms.
Investigated the hypoglycemic effects of tetrahydrocarbazole derivatives in diabetic models, indicating potential therapeutic applications.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing N-(2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydroxylamine?

The synthesis typically involves multi-step organic reactions, with the Fischer indole synthesis being a foundational approach. Key steps include:

  • Cyclization : Reaction of substituted phenylhydrazines with cyclohexanone derivatives under acidic conditions to form the tetrahydrocarbazole core .
  • Functionalization : Introduction of the hydroxylamine group via condensation or oxidation-reduction reactions.
    Critical parameters include temperature control (±2°C), pH optimization (e.g., acidic media for cyclization), and reaction time (often 6–24 hours). Post-synthesis purification employs silica gel chromatography or recrystallization .

Basic: What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR are used to confirm the carbazole backbone and hydroxylamine substituent. Key signals include aromatic protons (δ 6.8–7.5 ppm) and NH/OH groups (δ 8–10 ppm) .
  • X-ray Crystallography : Determines molecular conformation, hydrogen bonding (e.g., N–H⋯N interactions), and ring puckering parameters (e.g., Cremer-Pople coordinates for tetrahydrocarbazole rings) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and monitors reaction progress .

Advanced: How can researchers resolve contradictions between analytical data (e.g., NMR vs. HPLC purity)?

Contradictions often arise from:

  • Residual Solvents or Byproducts : NMR may miss low-concentration impurities detectable by HPLC. Cross-validation using mass spectrometry (MS) or infrared (IR) spectroscopy is recommended .
  • Dynamic Processes : Tautomerism or conformational flexibility in solution (e.g., hydroxylamine ↔ nitroso equilibria) may obscure NMR signals. Variable-temperature NMR or computational modeling (DFT) can clarify such cases .

Advanced: How do species-specific differences in enzymatic metabolism impact studies of this compound?

Hepatic microsomal studies reveal species-dependent metabolic pathways:

  • Rat vs. Rabbit Models : Rabbit microsomes predominantly generate o-aminophenol metabolites, while rats show negligible activity. CYP enzyme induction (e.g., β-naphthoflavone for CYP1A1/2) enhances metabolite formation .
  • Methodological Mitigation : Use species-specific microsomal fractions and monitor NADPH-dependent redox shifts. LC-MS/MS quantifies metabolites like o-nitrosoanisole, which may contribute to toxicity .

Advanced: What strategies optimize reaction conditions for high-purity synthesis?

  • Design of Experiments (DoE) : Screen variables (temperature, catalyst loading, solvent polarity) using factorial designs to maximize yield and minimize byproducts.
  • In-line Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation in real time .
  • Crystallization Optimization : Solvent polarity adjustments (e.g., ethanol/water mixtures) improve crystal habit and purity .

Advanced: How do hydrogen bonding and crystal packing influence supramolecular properties?

  • Graph Set Analysis : Hydrogen bonds (e.g., N9–H9⋯N13 in crystal structures) form motifs like R22(14)R_2^2(14) rings, stabilizing the lattice .
  • C–H⋯π Interactions : Contribute to layer stacking, as seen in ORTEP-generated crystal structures. Software like SHELXL refines these parameters .

Advanced: How are puckering parameters used to analyze conformational flexibility?

The Cremer-Pople formalism quantifies non-planar ring distortions:

  • Tetrahydrocarbazole Rings : Puckering amplitudes (Q) and phase angles (φ) are calculated from X-ray data. For example, a Q of 0.45 Å and φ = 30° indicate envelope conformations .
  • Torsion Angle Analysis : Software like PLATON or Mercury visualizes deviations from planarity, critical for understanding bioactivity .

Advanced: What role do supramolecular interactions play in biological activity?

  • Synthon Design : Hydrogen-bonding networks mimic enzyme active sites, enhancing binding to targets like DNA topoisomerases .
  • Solubility Modulation : Crystal packing affects dissolution rates, influencing pharmacokinetic profiles. Co-crystallization with coformers (e.g., carboxylic acids) can improve bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydroxylamine
Reactant of Route 2
N-(2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydroxylamine

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